2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a sulfonyl azetidine moiety with a tetrahydroisoindole dione framework, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with the Isoindole Dione: The final step involves coupling the azetidine derivative with the isoindole dione moiety, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and fluoro-substituted phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring and the phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the sulfonyl group can produce a thiol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s sulfonyl and azetidine moieties are key to its binding affinity and specificity, allowing it to modulate the activity of these targets effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 2-(1-((3-fluoro-4-hydroxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Uniqueness
The unique combination of a fluoro and methoxy substituent on the phenyl ring, along with the sulfonyl azetidine and isoindole dione framework, distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, researchers can further explore its potential in various scientific fields.
Biological Activity
The compound 2-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FN3O5S, with a molecular weight of approximately 343.33 g/mol. The structure features an azetidine ring linked to a sulfonyl group and an isoindole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄FN₃O₅S |
Molecular Weight | 343.33 g/mol |
CAS Number | 2034269-58-2 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving β-amino alcohols under acidic or basic conditions.
- Introduction of the Fluoro-Substituted Phenyl Group : This is done via nucleophilic aromatic substitution.
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chloride reagents in the presence of a base.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets in the body, particularly enzymes and receptors. The presence of functional groups allows for specific interactions that can inhibit enzymatic activity or modulate receptor functions.
Antidepressant Potential
Research indicates that similar compounds have shown promise as antidepressants by acting on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . These mechanisms suggest that the compound may exhibit similar properties.
Antimicrobial Activity
Studies on related piperidine derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains . The sulfonamide group in the structure may enhance these effects, making it a candidate for further evaluation in this area.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds with similar structures have shown efficacy in inhibiting acetylcholinesterase activity . Given the structural similarities, it is plausible that this compound may also exhibit cholinesterase inhibitory activity.
Case Studies and Research Findings
- Antidepressant Activity : A study evaluated derivatives similar to this compound for their ability to bind to serotonin receptors and inhibit phosphodiesterases, leading to potential antidepressant effects .
- Antimicrobial Efficacy : Research on piperidine derivatives indicated significant antimicrobial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that structural modifications could enhance efficacy .
- Cholinesterase Inhibition : Derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase, showing promising results that warrant further exploration into related compounds .
Properties
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-26-16-7-6-12(8-15(16)19)27(24,25)20-9-11(10-20)21-17(22)13-4-2-3-5-14(13)18(21)23/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACCNJGRAXNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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